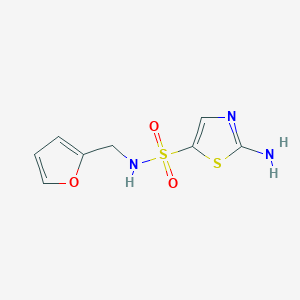![molecular formula C13H19ClN2O B1488653 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1284458-66-7](/img/structure/B1488653.png)
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
Übersicht
Beschreibung
This compound, commonly referred to as AMPCP, is an organic compound that has generated interest in scientific research. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O, and it has a molecular weight of 254.75 g/mol. The SMILES string representation is NCC1CCN (CCO)CC1 .Chemical Reactions Analysis
Piperidines undergo a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives, including our compound of interest, have been utilized in the development of anticancer agents. The presence of the piperidine moiety can enhance the cytotoxicity against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have shown promising results in increasing the cytotoxicity when halogen, carboxyl, nitro, or methyl groups are present on the ring .
Antimicrobial and Antifungal Properties
The structural features of piperidine derivatives contribute to their antimicrobial and antifungal efficacy. These compounds can be designed to target specific microbial pathways, thereby inhibiting the growth of harmful bacteria and fungi .
Antiviral and Antimalarial Effects
Piperidine-based compounds have shown potential in treating viral and malarial infections. Their ability to interfere with the life cycle of viruses and Plasmodium species (the causative agent of malaria) makes them valuable in this field .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for the treatment of pain and inflammation. They can modulate the body’s pain pathways and inflammatory responses, providing relief to patients .
Antihypertensive and Cardiovascular Applications
Piperidine derivatives can act on various cardiovascular targets, offering potential benefits in managing hypertension and other cardiovascular diseases. They may affect the vascular smooth muscle tone and heart rate to achieve therapeutic effects .
Neurological Disorders Treatment
Compounds with the piperidine structure have been explored for their utility in treating neurological disorders such as Alzheimer’s disease and psychosis. They can cross the blood-brain barrier and interact with central nervous system receptors .
Eigenschaften
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLEDSTVTOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



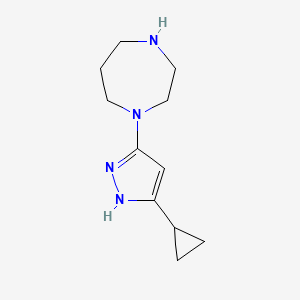
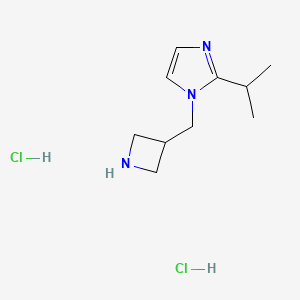

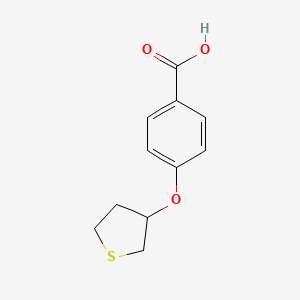
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)


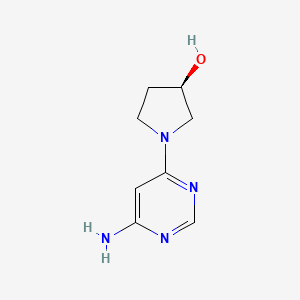
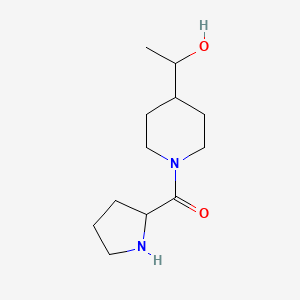
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)

